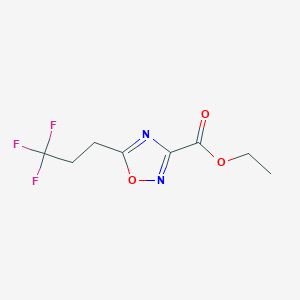
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoropropyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate with suitable reagents in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the manufacture of materials with specific properties, such as hydrophobic coatings and anticorrosion agents
Mécanisme D'action
The mechanism of action of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets through various pathways. The trifluoropropyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate
- 3,3,3-Trifluoropropyltrimethoxysilane
- Diethyl (3,3,3-trifluoropropyl-2-oxo)phosphonate
Uniqueness
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, hydrophobicity, and specific reactivity .
Activité Biologique
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate (CAS Number: 1467428-11-0) is a fluorinated oxadiazole derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₉F₃N₂O₃
- Molecular Weight : 238.16 g/mol
- Structure : The structure includes an oxadiazole ring which is significant for its biological activity.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound is part of this class and has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazoles. For instance:
- Mechanism of Action : Oxadiazoles can inhibit key pathways involved in cancer cell proliferation. They have been shown to affect the EGFR signaling pathway and inhibit IL-6 production, which are critical in tumor growth and metastasis .
- Case Study : In a study involving various oxadiazole derivatives, some compounds demonstrated IC₅₀ values lower than standard anticancer drugs like doxorubicin. Specifically, one derivative exhibited an IC₅₀ of 0.420 ± 0.012 µM against cancer cell lines .
Antimicrobial Activity
Oxadiazoles have also been evaluated for their antimicrobial properties:
- Bactericidal Effects : this compound has shown activity against various bacterial strains. The presence of the -N=CO group is thought to enhance its antimicrobial action by interfering with gene transcription related to biofilm formation .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds:
- Cell Line Testing : In vitro studies on normal cell lines (e.g., L929) indicated that certain oxadiazole derivatives did not exhibit significant cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for further development .
Research Findings Summary
Propriétés
Formule moléculaire |
C8H9F3N2O3 |
|---|---|
Poids moléculaire |
238.16 g/mol |
Nom IUPAC |
ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3N2O3/c1-2-15-7(14)6-12-5(16-13-6)3-4-8(9,10)11/h2-4H2,1H3 |
Clé InChI |
COVUNYRRVMQPTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=N1)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















